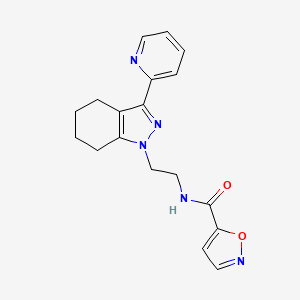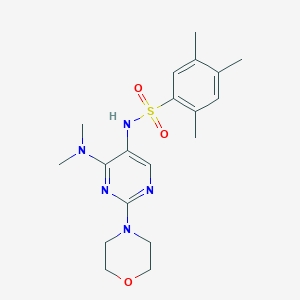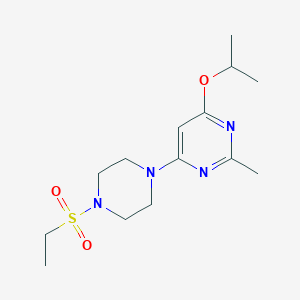![molecular formula C16H14N2O5S B2578042 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 861210-87-9](/img/structure/B2578042.png)
4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one” has a molecular formula of C16H14N2O5S . It has an average mass of 346.358 Da and a monoisotopic mass of 346.062347 Da .
Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
- Novel synthesis techniques for 1,5-benzothiazepines, incorporating the sulfonyl group similar to the core structure , have been established. These methodologies involve reactions using ZnO nanoparticles and pyridine, providing a pathway for creating diverse benzothiazepines with potential applications in medicinal chemistry and material science (Sandhya Chhakra et al., 2019).
Drug Design Applications
- In the context of drug design, derivatives of 1,5-benzothiazepines have been synthesized, showcasing the potential of such compounds in the development of new antimicrobials. The structural variations within this class offer insights into their reactivity and bioactivity, laying groundwork for further pharmaceutical exploration (G. Singh et al., 2000).
Molecular Properties and Reactions
- Studies on the oxidation mechanisms of methoxy substituted benzyl phenyl sulfides provide a deeper understanding of the reactivity of such compounds. These findings can enhance our knowledge of sulfide chemistry, contributing to the development of novel synthetic strategies and improving the synthesis of complex molecules (S. Lai et al., 2002).
Bioactivity Studies
- Research into the bioactivity of compounds featuring the sulfonyl and methoxyphenyl groups has led to the identification of potential inhibitors for specific enzymes. This not only broadens the scope of their application in therapeutic contexts but also provides a foundational understanding of their interaction with biological targets (H. Gul et al., 2016).
Environmental and Material Applications
- Investigations into the thermodynamic properties of related oxadiazole compounds as corrosion inhibitors indicate their potential utility in materials science. Such studies can lead to the development of more effective and environmentally friendly corrosion prevention methods for various industries (M. Bouklah et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-2-methyl-1,3,4-benzoxadiazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-11-17-18(16(19)14-5-3-4-6-15(14)23-11)24(20,21)13-9-7-12(22-2)8-10-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJBVOPONUIEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)



![3-[2-(3-Aminopropoxy)ethoxy]propan-1-ol;hydrochloride](/img/structure/B2577966.png)
![N-[1-(2-Anilino-2-oxoethyl)piperidin-4-yl]-2-chloropropanamide](/img/structure/B2577969.png)


![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B2577974.png)
![N-[(4-aminophenyl)methyl]methanesulfonamide](/img/structure/B2577975.png)


![1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2577982.png)